A Technical Guide to 4-(1-Amino-2,2,2-trifluoroethyl)phenol: Synthesis, Properties, and Potential Applications in Drug Discovery
A Technical Guide to 4-(1-Amino-2,2,2-trifluoroethyl)phenol: Synthesis, Properties, and Potential Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 4-(1-Amino-2,2,2-trifluoroethyl)phenol, a fluorinated aromatic amine of significant interest to the pharmaceutical and agrochemical industries. While not extensively documented in publicly available literature, its structural motifs—a phenol ring, a primary amine, and a trifluoromethyl group—suggest a high potential for biological activity. This document consolidates available data, proposes a detailed synthetic pathway based on established chemical principles, and explores potential applications in drug discovery, particularly in oncology and infectious diseases. This guide is intended for researchers, medicinal chemists, and professionals in drug development, offering both foundational knowledge and field-proven insights into the strategic value of this compound.
Introduction: The Strategic Value of Fluorinated Aminophenols
The incorporation of fluorine into bioactive molecules is a well-established strategy in modern drug design to enhance metabolic stability, binding affinity, and bioavailability.[1] The trifluoromethyl group, in particular, is a common bioisostere for various functional groups and can significantly modulate the electronic properties and lipophilicity of a compound. Aminophenols, on the other hand, are versatile scaffolds present in numerous pharmaceuticals and natural products, known for their antioxidant and various other biological activities.[2]
4-(1-Amino-2,2,2-trifluoroethyl)phenol, with CAS Number 294175-07-8 , and its hydrochloride salt (CAS Number 2703756-58-3 ), combines these key features.[3] This unique structure suggests its potential as a valuable building block for novel therapeutics. This guide will delve into its chemical properties, a proposed synthetic route, and its potential as a pharmacophore in drug discovery programs.
Physicochemical Properties and Handling
A summary of the key physicochemical properties for 4-(1-Amino-2,2,2-trifluoroethyl)phenol is provided in the table below. This data is compiled from commercially available sources.
| Property | Value | Source |
| CAS Number | 294175-07-8 | |
| Molecular Formula | C₈H₈F₃NO | |
| Molecular Weight | 191.15 g/mol | |
| Physical Form | Solid | |
| Purity | Typically ≥96% | |
| Storage Temperature | Room temperature, in a dark, inert atmosphere |
Safety and Handling:
4-(1-Amino-2,2,2-trifluoroethyl)phenol is classified with the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Proposed Synthesis of 4-(1-Amino-2,2,2-trifluoroethyl)phenol
Caption: Proposed two-step synthesis of 4-(1-Amino-2,2,2-trifluoroethyl)phenol.
Step 1: Synthesis of 4'-Hydroxy-2,2,2-trifluoroacetophenone (Intermediate)
The initial step involves the synthesis of the ketone intermediate. The Friedel-Crafts acylation of phenol is a standard method for producing hydroxyacetophenones.[4]
Protocol:
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In a corrosion-resistant reactor, charge phenol (1.0 eq) and a suitable solvent.
-
Add a Lewis acid catalyst, such as hydrogen fluoride (HF). The use of HF as both a catalyst and solvent is a common industrial practice for such reactions.[4][5]
-
Introduce trifluoroacetic anhydride (1.1 eq) dropwise to the reaction mixture while maintaining a controlled temperature, typically between 20 to 80°C.
-
Allow the reaction to proceed for 1 to 4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully quench the reaction with ice water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield pure 4'-Hydroxy-2,2,2-trifluoroacetophenone.
Step 2: Reductive Amination to 4-(1-Amino-2,2,2-trifluoroethyl)phenol
Reductive amination is a highly effective method for the synthesis of amines from ketones.[6][7] This step converts the ketone intermediate into the desired primary amine.
Protocol:
-
Dissolve 4'-Hydroxy-2,2,2-trifluoroacetophenone (1.0 eq) in a suitable solvent, such as methanol or ethanol.
-
Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.
-
Introduce a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a preferred reagent for this transformation as it is selective for the imine intermediate in the presence of the ketone.[7]
-
The reaction is typically carried out at room temperature and monitored by TLC or HPLC.
-
Once the reaction is complete, carefully acidify the mixture with HCl to quench any remaining reducing agent.
-
Adjust the pH to basic (pH > 10) with a suitable base, such as NaOH or Na₂CO₃, to deprotonate the amine.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield 4-(1-Amino-2,2,2-trifluoroethyl)phenol.
Potential Applications in Drug Discovery
The structural features of 4-(1-Amino-2,2,2-trifluoroethyl)phenol make it a compelling candidate for use in drug discovery programs. The trifluoromethyl group can enhance metabolic stability and cell permeability, while the aminophenol scaffold is a known pharmacophore for various biological targets.
Caption: Potential therapeutic areas for derivatives of the title compound.
Anticancer Activity
Aminophenol derivatives have shown promise as anticancer agents.[8] The mechanism of action often involves the induction of apoptosis in cancer cells. The trifluoromethyl group in 4-(1-Amino-2,2,2-trifluoroethyl)phenol could enhance the potency and selectivity of such compounds.
Hypothetical Signaling Pathway Involvement:
Derivatives of this compound could potentially target key signaling pathways implicated in cancer, such as the MAPK/ERK pathway or the PI3K/Akt pathway, by acting as kinase inhibitors. The aminophenol moiety can form crucial hydrogen bonds within the ATP-binding pocket of kinases.
Antimicrobial Activity
Schiff bases derived from aminophenols have demonstrated significant antibacterial and antifungal properties.[9] The lipophilicity imparted by the trifluoromethyl group could improve the penetration of bacterial cell walls, leading to enhanced antimicrobial efficacy.
Proposed Mechanism of Action:
The antimicrobial activity could stem from the inhibition of essential bacterial enzymes or the disruption of the bacterial cell membrane. Further derivatization of the primary amine could lead to a broad spectrum of antimicrobial agents.
Conclusion
4-(1-Amino-2,2,2-trifluoroethyl)phenol represents a promising, yet underexplored, chemical entity for drug discovery and development. Its synthesis is achievable through established and scalable chemical transformations. The combination of a fluorinated moiety and a biologically active aminophenol scaffold makes it a highly attractive starting point for the design of novel therapeutics. Further research into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of new drug candidates for a range of diseases.
References
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-
MDPI. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]
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PubChem. 4-Amino-3-(1-amino-2,2,2-trifluoroethyl)phenol. [Link]
- Google Patents. Process for producing 4-hydroxyacetophenone.
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Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
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NSF Public Access Repository. Phenols in Pharmaceuticals: Analysis of a Recurring Motif. [Link]
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PubMed. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. [Link]
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MDPI. Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. [Link]
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